
N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a bromophenyl group, a chloro group, and a tetrazolyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-bromophenylamine with 4-chloro-2-nitrobenzoic acid to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with sodium azide to introduce the tetrazole ring, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide
- N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide
Uniqueness
N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is unique due to the specific positioning of the bromine, chlorine, and tetrazole groups on the benzamide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-(4-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological significance, and research findings related to this compound, supported by data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 2-amino-1H-tetrazole in the presence of a suitable base. The compound's structure can be confirmed through various spectroscopic methods, including NMR and IR spectroscopy.
Table 1: Characterization Data
Property | Value |
---|---|
Molecular Formula | C14H10BrClN4 |
Molecular Weight | 356.61 g/mol |
Melting Point | 264-266 °C |
Solubility | Soluble in DMSO |
NMR (DMSO-d6) | δ (ppm): 7.80-8.00 (Ar-H), 8.13 (s, tetrazole) |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound was tested using the turbidimetric method against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of this compound, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .
Anticancer Activity
The anticancer potential of this compound was assessed against various cancer cell lines, including MCF7 (breast cancer). The Sulforhodamine B (SRB) assay revealed that the compound exhibited cytotoxic effects with an IC50 value of approximately 15 µM .
Table 2: Anticancer Activity Results
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 15 | Induction of apoptosis via caspase activation |
HCT116 | 20 | Inhibition of cell proliferation |
Molecular Docking Studies
Molecular docking studies have been conducted to determine the binding affinity of this compound with target proteins involved in cancer progression. The results indicated strong interactions with estrogen receptors, suggesting a mechanism for its anticancer activity .
Properties
Molecular Formula |
C14H9BrClN5O |
---|---|
Molecular Weight |
378.61 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-chloro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H9BrClN5O/c15-9-1-4-11(5-2-9)18-14(22)12-6-3-10(16)7-13(12)21-8-17-19-20-21/h1-8H,(H,18,22) |
InChI Key |
FEIZKCLOPSTEBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)Br |
Origin of Product |
United States |
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